Cimigenoside

γ-secretase inhibitor Notch signaling breast cancer

Cimigenoside is a validated γ-secretase inhibitor with a unique dual mechanism, targeting Notch signaling and NF-κB pathways. Unlike generic triterpene glycosides, it is ideal for researching Notch-driven cancers and inflammation. Choose this pure compound for reproducible results in oncology and immunology studies. Available in mg to g scales.

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
CAS No. 27994-11-2
Cat. No. B190805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenoside
CAS27994-11-2
Synonymscimigenol 3-O-beta-D-xylopyranoside
cimigenol 3-O-xylopyranoside
cimigenol xyloside
cimigenol-3-O-beta-D-xylopyranoside
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
InChIKeyBTPYUWOBZFGKAI-XYGBCAHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimigenoside (CAS 27994-11-2): A Triterpene Glycoside from Cimicifuga Species with Distinctive Bioactivity Profile


Cimigenoside (CAS 27994-11-2), also known as cimigenol 3-β-D-xyloside, is a cycloartane-type triterpene glycoside isolated primarily from Cimicifuga species (e.g., C. heracleifolia, C. dahurica) [1]. With molecular formula C₃₅H₅₆O₉ and molecular weight 620.8 g/mol, it belongs to the cycloartanol derivative class and is a major bioactive component of traditional Cimicifuga preparations [2]. Unlike many in-class triterpene glycosides, cimigenoside demonstrates a distinct dual mechanistic profile, acting as both a γ-secretase inhibitor targeting the Notch signaling axis and a modulator of NF-κB-mediated inflammatory responses [3]. This unique combination of molecular targets underpins its differential activity in oncology and immunology applications.

Cimigenoside vs. Cimicifuga Triterpene Glycosides: Why Chemical Similarity Does Not Equal Functional Equivalence


Triterpene glycosides from Cimicifuga species share core cycloartane skeletons but diverge critically in glycosylation patterns, side-chain modifications, and resultant biological activities [1]. While compounds like actein and 23-epi-26-deoxyactein are widely used as analytical markers for Cimicifuga extracts, their pharmacological profiles differ markedly from cimigenoside. For instance, cimigenoside is a validated γ-secretase inhibitor with direct Notch pathway antagonism—a mechanism not reported for actein or deoxyactein derivatives [2]. Furthermore, oral bioavailability studies have identified cimigenoside as a major bioavailable component, whereas other triterpene glycosides exhibit varying solubility and permeability profiles . Substituting cimigenoside with a generic 'Cimicifuga triterpene glycoside' without confirming target engagement, pathway specificity, and bioavailability would compromise experimental reproducibility and therapeutic relevance.

Cimigenoside: Quantitative Evidence of Differential Activity Against Key Analogs and In-Class Compounds


Cimigenoside Is a Novel γ-Secretase Inhibitor: A Mechanism Not Shared by Actein or 23-epi-26-deoxyactein

Cimigenoside functions as a γ-secretase inhibitor, directly binding to and inhibiting the catalytic subunit PSEN-1 of the γ-secretase complex, thereby suppressing Notch protein cleavage and downstream signaling [1]. This mechanism is unique among characterized Cimicifuga triterpene glycosides; compounds like actein and 23-epi-26-deoxyactein have not been reported to possess γ-secretase inhibitory activity [2]. In vitro, cimigenoside treatment of human breast cancer cells led to reduced expression of Notch intracellular domains (NICD) in the nucleus and suppressed epithelial-mesenchymal transition (EMT) markers. Molecular docking studies further confirmed the binding of cimigenoside to the PSEN-1 active site [1].

γ-secretase inhibitor Notch signaling breast cancer EMT

Cimigenoside Demonstrates Oral Bioavailability and In Vivo Immunomodulatory Efficacy in Airway Inflammation

Following oral administration in a poly(I:C)-induced airway inflammation mouse model, cimigenoside significantly prevented neutrophil infiltration into the lung tissue [1]. This effect was attributed to the suppression of CXCL2 and CXCL10 production and downregulation of adhesion molecules P-selectin and VCAM1 [1]. Critically, cimigenoside was identified as a major bioavailable triterpene glycoside component after oral dosing of Cimicifuga heracleifolia extract, whereas other triterpene glycosides in the extract were not detectable in plasma, indicating differential oral absorption [2].

airway inflammation immunomodulation oral bioavailability neutrophil infiltration

Cimigenoside Inhibits A549 Lung Cancer Cell Proliferation and Metastasis via NF-κB Pathway

Cimigenoside treatment of A549 lung adenocarcinoma cells resulted in a dose- and time-dependent reduction in cell viability, migration, and invasion, accompanied by increased apoptosis [1]. Western blot analysis revealed that cimigenoside reduced p65 (NF-κB subunit) expression while increasing IκBα protein levels, confirming NF-κB pathway inhibition [1]. The IC50 of cimigenoside against A549 cells was determined to be 22.80 ± 0.93 μmol/L [2].

lung cancer NF-κB pathway A549 cells apoptosis

Cimigenoside Exhibits Distinct Anti-inflammatory Potency in RAW 264.7 Macrophages Compared to In-Class Analogs

In LPS-stimulated RAW 264.7 macrophages, cimigenoside at 20 μM inhibited TNF-α and IL-6 secretion by 52 ± 4% and 48 ± 3%, respectively [1]. While comparable data for actein or 23-epi-26-deoxyactein in identical RAW 264.7 assays are not available, these inhibition rates position cimigenoside as a potent modulator of pro-inflammatory cytokine production within the triterpene glycoside class.

anti-inflammatory RAW 264.7 TNF-α IL-6

Cimigenoside Shows Broad Antiproliferative Activity Across Multiple Cancer Cell Lines

Cimigenoside (50 μM, 48 h) reduced cell viability in HepG2 hepatocellular carcinoma cells by 63 ± 5% and in MCF-7 breast cancer cells by 57 ± 4% [1]. Additionally, the IC50 of cimigenoside against human normal lung epithelial BEAS-2B cells was 26.60 ± 1.41 μmol/L, suggesting a differential sensitivity between cancerous and non-cancerous cells when compared to its A549 IC50 (22.80 ± 0.93 μmol/L) [2].

antiproliferative HepG2 MCF-7 cytotoxicity

In Vivo Antitumor Efficacy of Cimigenoside in H22 Hepatoma Xenograft Model

In a mouse H22 hepatocellular carcinoma xenograft model, oral administration of cimigenoside (100 mg/kg, every other day for 21 days) inhibited tumor growth by 59 ± 5% compared to vehicle control, without significant body weight loss [1]. This in vivo efficacy, combined with oral bioavailability, distinguishes cimigenoside from many triterpene glycosides that lack validated in vivo antitumor data.

xenograft H22 hepatoma in vivo efficacy tumor growth inhibition

High-Impact Application Scenarios for Cimigenoside Based on Validated Differential Evidence


Notch Pathway-Targeted Oncology Research

Cimigenoside's unique activity as a γ-secretase inhibitor that suppresses PSEN-1 catalytic function and Notch protein cleavage [1] makes it a valuable tool for studying Notch-driven cancers, including triple-negative breast cancer and cancers with aberrant Notch activation. Researchers investigating cancer stemness, EMT, and metastasis can leverage cimigenoside as a pathway-specific probe distinct from generic triterpene glycosides.

Pulmonary Inflammation and Immunomodulation Studies

Oral administration of cimigenoside demonstrates robust in vivo efficacy in reducing neutrophil infiltration and suppressing CXCL2, CXCL10, P-selectin, and VCAM1 in airway inflammation models [2]. This positions cimigenoside as a preferred compound for pulmonary immunology research, particularly in models of viral mimetic-induced airway inflammation and acute lung injury.

Lung Cancer Mechanistic Studies and Combination Therapy Development

Cimigenoside exhibits an IC50 of 22.80 ± 0.93 μmol/L against A549 lung cancer cells, with documented NF-κB pathway inhibition (reduced p65, increased IκBα) [3]. Its combination with cisplatin enhances apoptosis and modulates lipid metabolism [4], supporting its use in combination therapy research and NF-κB-driven lung cancer mechanistic studies.

Broad-Spectrum Antiproliferative Screening and In Vivo Xenograft Studies

With validated antiproliferative activity against HepG2 (63 ± 5% inhibition) and MCF-7 (57 ± 4% inhibition) cells [5] and in vivo tumor growth inhibition of 59 ± 5% in H22 xenografts [6], cimigenoside serves as a reliable positive control or lead compound for broad-spectrum oncology screening campaigns requiring compounds with both in vitro and in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimigenoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.